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Compound of Interest

Compound Name: Piperiacetildenafil

Cat. No.: B1678432

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperiacetildenafil is a chemical compound classified as a sildenafil analogue, belonging to
the pyrazolopyrimidinone class of molecules. Its chemical structure is closely related to
sildenafil, a well-known phosphodiesterase type 5 (PDES5) inhibitor. While Piperiacetildenafil is
primarily documented as an intermediate in the synthesis of other pyrazolopyrimidinone
derivatives, its structural similarity to sildenafil suggests potential pharmacological activity. This
technical guide provides a comprehensive overview of the available information on the
chemical structure, properties, and potential biological context of Piperiacetildenafil, with a
focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

The fundamental characteristics of Piperiacetildenafil are summarized below.

Table 1: Chemical and Physical Properties of Piperiacetildenafil
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Property Value Source

Molecular Formula C24H31N503 PubChem

5-[2-ethoxy-5-(2-piperidin-1-
lacetyl)phenyl]-1-methyl-3-

IUPAC Name Y yhphenyl Y PubChem
propyl-6H-pyrazolo[4,5-

d]pyrimidin-7-one

CAS Number 147676-50-4 PubChem

Molecular Weight 437.5 g/mol PubChem
White to off-white solid ]

Appearance ) ChemicalBook
(Predicted)

Melting Point 149-152 °C ChemicalBook

N Chloroform (Sparingly), ]
Solubility ) ) ChemicalBook
Methanol (Slightly) (Predicted)

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Piperiacetildenafil is not
readily available in the public domain. However, based on the synthesis of structurally related
sildenafil analogues, a plausible synthetic route can be proposed. The synthesis of
pyrazolopyrimidinone derivatives typically involves a multi-step process.

A general synthetic approach would likely involve the initial synthesis of the pyrazole core,
followed by the construction of the fused pyrimidine ring. The final steps would involve the
introduction of the substituted phenyl group at the C5 position of the pyrazolopyrimidinone
scaffold.

Proposed Synthetic Workflow:
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Caption: Proposed synthetic workflow for Piperiacetildenafil.

Note: This represents a generalized scheme. The specific reagents, reaction conditions
(temperature, solvents, catalysts), and purification methods would require experimental
optimization.

Spectroscopic Data

Detailed experimental tH NMR, 13C NMR, and mass spectrometry data for Piperiacetildenafil
are not available in published literature or public databases. However, based on the known
chemical structure, expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for Piperiacetildenafil
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Data Type Predicted Characteristics

- Signals in the aromatic region (phenyl group).-
Signals for the ethoxy group (quartet and
triplet).- Signals for the propyl group (triplet,

1H NMR sextet, triplet).- Signals for the methyl group on
the pyrazole ring (singlet).- Signals for the
piperidine ring protons.- Signal for the

methylene group of the acetyl moiety.

- Resonances for aromatic carbons.-

Resonances for the carbonyl carbons

(pyrimidinone and acetyl groups).- Resonances
15C NMR Py yl group onat

for the carbons of the pyrazole and pyrimidine

rings.- Resonances for the ethoxy, propyl,

methyl, and piperidine carbons.

- Amolecular ion peak [M]* or protonated
molecule [M+H]* corresponding to the
molecular weight of 437.5. - Characteristic
Mass Spectrometry (MS) fragmentation patterns involving cleavage of the
piperidine ring, the acetyl group, and the ether

linkage.

Potential Signaling Pathway and Mechanism of
Action

As a close structural analogue of sildenafil, Piperiacetildenafil is anticipated to act as a
phosphodiesterase type 5 (PDE5) inhibitor. The established signaling pathway for PDE5
inhibitors is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

Signaling Pathway of PDES Inhibition:
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Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of
Piperiacetildenafil on PDES5.

In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn increases
the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a
second messenger, leading to the activation of protein kinase G (PKG) and subsequent
downstream signaling events that result in a decrease in intracellular calcium levels and
smooth muscle relaxation. PDES5 is the enzyme responsible for the degradation of cGMP. By
inhibiting PDES, Piperiacetildenafil would be expected to prevent the breakdown of cGMP,
leading to its accumulation and an enhanced smooth muscle relaxant effect.

Conclusion

Piperiacetildenafil is a pyrazolopyrimidinone derivative and a structural analogue of sildenafil.
While it is primarily known as a synthetic intermediate, its chemical structure strongly suggests
potential activity as a PDES inhibitor. This technical guide has summarized the available
information on its chemical properties and proposed a plausible synthetic route and mechanism
of action based on related compounds. Further experimental investigation is required to fully
elucidate its synthetic protocol, spectroscopic characteristics, and pharmacological profile. The
data presented here serves as a valuable resource for researchers interested in the exploration
of novel sildenafil analogues for therapeutic applications.

 To cite this document: BenchChem. [Piperiacetildenafil: A Technical Overview of a Sildenafil
Analogue]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678432#what-is-the-chemical-structure-of-
piperiacetildenafil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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